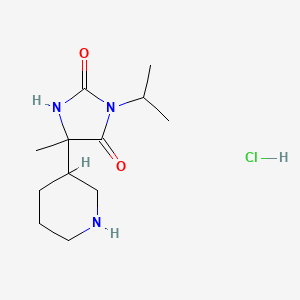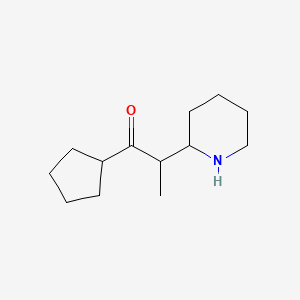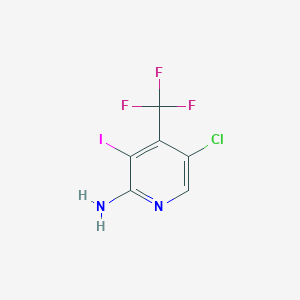
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal and agricultural chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic halogenation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: Conversion of a halogenated pyridine to the amine derivative using nucleophilic substitution reactions with ammonia or amine sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, primary or secondary amines, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Complex amine derivatives.
Coupling Products: Aryl or alkyl-substituted pyridines.
Applications De Recherche Scientifique
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparaison Avec Des Composés Similaires
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
Comparison: 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The trifluoromethyl group imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Propriétés
Formule moléculaire |
C6H3ClF3IN2 |
|---|---|
Poids moléculaire |
322.45 g/mol |
Nom IUPAC |
5-chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3ClF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13) |
Clé InChI |
LXVGXAOJXYVGEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


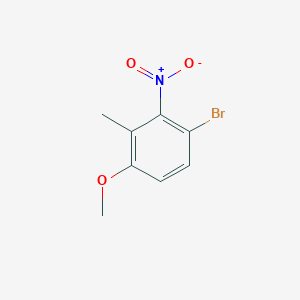
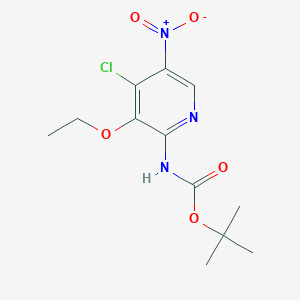
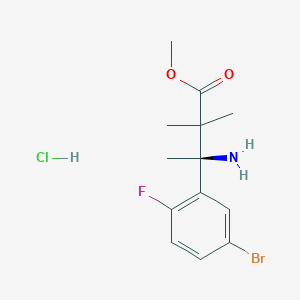
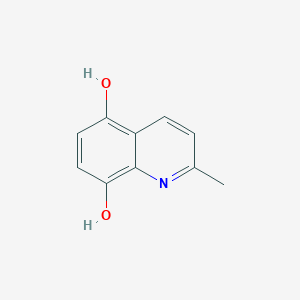

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
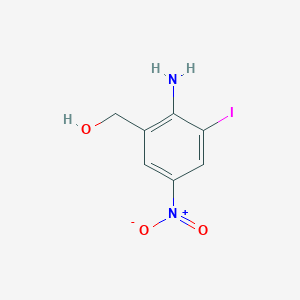
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
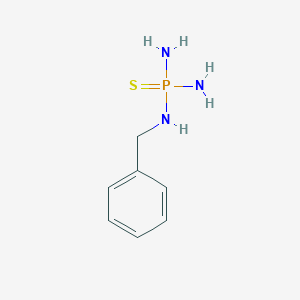

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)

